N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
Description
N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. The molecule features two distinct substituents:
- N1-terminal: A 3-isoxazolyl group, a five-membered heterocyclic ring containing oxygen and nitrogen.
- N2-terminal: A 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl group, comprising a piperazine ring substituted with a 2-methoxyphenyl moiety and linked via an ethyl spacer.
This compound belongs to a broader class of oxalamides, which are frequently explored for their pharmacological properties, including receptor binding and enzyme modulation.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-26-15-5-3-2-4-14(15)23-11-9-22(10-12-23)8-7-19-17(24)18(25)20-16-6-13-27-21-16/h2-6,13H,7-12H2,1H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTNIPPHQYKPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperazine derivative: The piperazine ring can be synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling of the isoxazole and piperazine derivatives: This step involves the formation of an amide bond between the isoxazole and piperazine derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield carboxylic acids, while reduction of the oxalamide group may produce primary amines.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. The isoxazole ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several oxalamides reported in the literature. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic methods, and biological data where available.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations :
- The target compound distinguishes itself with a 2-methoxyphenylpiperazine group, which may enhance lipophilicity and receptor affinity compared to analogs with halogens (e.g., 2-fluorophenyl in ) or dichlorophenyl groups (e.g., ).
- Substitution at the N1-terminal (e.g., isoxazolyl vs. pyrazolyl or benzyl groups) influences electronic properties and binding selectivity.
Synthetic Methods :
- Most oxalamides, including the target compound, are synthesized via coupling reactions between amine and oxalyl chloride derivatives. Yields vary significantly (35–86%) depending on substituent steric and electronic effects .
Biological Activity :
- Piperazine-containing analogs (e.g., ) are often associated with CNS activity due to piperazine’s affinity for serotonin (5-HT) and dopamine receptors.
- Umami flavor agonists like S336 highlight the functional versatility of oxalamides, though the target compound’s role in flavor or neurotransmission remains uncharacterized.
Toxicology: While the target compound’s safety data emphasize handling precautions (e.g., avoiding inhalation ), structurally related compounds like S336 exhibit low toxicity (NOEL = 100 mg/kg/day) .
Biological Activity
N1-(isoxazol-3-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and comparative studies with similar compounds.
Structural Overview
The compound features an isoxazole ring, a piperazine moiety, and an oxalamide linkage. This combination allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Specific pathways include:
- Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors (D2, D3), which are crucial in the treatment of psychiatric disorders. Its structural analogs have demonstrated varying affinities, suggesting that modifications can enhance receptor binding .
- Serotonin Receptor Interaction : It also interacts with serotonin receptors (5-HT1A and 5-HT2A), which play essential roles in mood regulation and anxiety disorders. Studies indicate that compounds with similar structures can have high selectivity for these receptors, impacting their therapeutic efficacy .
Affinity Studies
The following table summarizes the binding affinities (Ki values) of this compound to various receptors:
| Receptor Type | Ki Value (nM) | Comparison |
|---|---|---|
| D2 | 5.6 ± 0.6 | Higher than clozapine (Ki = 6.8 ± 0.8) |
| 5-HT1A | 0.2 ± 0.01 | Comparable to risperidone (Ki = 22.9 ± 3.2) |
| 5-HT2A | 3.9 ± 0.4 | Similar to other piperazine derivatives |
These findings indicate that the compound has a promising profile for further development as an antipsychotic or anxiolytic agent.
Case Studies
Case Study 1: Antipsychotic Potential
In a study evaluating the antipsychotic potential of various isoxazole derivatives, this compound was shown to significantly reduce hyperactivity in rodent models induced by amphetamine, suggesting its efficacy in modulating dopaminergic activity .
Case Study 2: Anxiety Disorders
Another research focused on anxiety models demonstrated that the compound reduced anxiety-like behavior in mice, correlating with its activity at the serotonin receptors. The results support its potential application in treating anxiety disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
| Compound | Dopamine Receptor Affinity (Ki) | Serotonin Receptor Affinity (Ki) |
|---|---|---|
| N1-(isoxazol-3-yl)-N2-(...) | 5.6 ± 0.6 | 0.2 ± 0.01 |
| Clozapine | 6.8 ± 0.8 | 22.9 ± 3.2 |
| Risperidone | Not specified | Ki = 22.9 ± 3.2 |
This comparative analysis highlights the enhanced affinity of N1-(isoxazol-3-yl)-N2-(...) for both dopamine and serotonin receptors compared to established antipsychotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
